molecular formula C8H13Cl2N3 B2692235 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride CAS No. 2406235-15-0

1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride

カタログ番号: B2692235
CAS番号: 2406235-15-0
分子量: 222.11
InChIキー: DEACZXQFGUZNLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride is a cyclopropane-containing amine derivative with a pyrazine substituent. The compound consists of a cyclopropane ring directly bonded to a methanamine group and a pyrazin-2-yl moiety, forming a rigid, planar structure. Its dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.

特性

IUPAC Name

(1-pyrazin-2-ylcyclopropyl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c9-6-8(1-2-8)7-5-10-3-4-11-7;;/h3-5H,1-2,6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEACZXQFGUZNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride typically involves multiple steps, starting with the formation of the pyrazine ring. One common synthetic route includes the cross-coupling of a pyrazine derivative with a cyclopropyl precursor under specific reaction conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

化学反応の分析

1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine ring or the cyclopropyl group are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Scientific Research Applications

1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride has various applications across different scientific fields:

Medicinal Chemistry

The compound is explored for its potential as a therapeutic agent in treating various diseases. Notable applications include:

  • Enzyme Inhibition : It has been studied for its ability to inhibit enzymes involved in neurodegenerative diseases, particularly beta-secretase, which is crucial in Alzheimer's disease research.
  • Anticancer Activity : Research indicates that it may exhibit anti-cancer properties by modulating pathways related to cell proliferation and apoptosis.

The biological activities of this compound are under investigation, focusing on:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Candida albicans0.015 mg/mL
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Chemical Synthesis and Catalysis

In synthetic chemistry, 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride serves as a building block for developing more complex molecules. Its unique structure can facilitate the synthesis of new pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have focused on the applications of 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride:

  • Beta-secretase Modulation : A study demonstrated that compounds similar to 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride could effectively inhibit beta-secretase activity, suggesting potential use in Alzheimer's disease treatment .
  • Antimicrobial Screening : Research evaluating the antimicrobial properties highlighted its effectiveness against various pathogens, indicating its potential use as an antimicrobial agent .
  • Synthesis of New Derivatives : Ongoing research aims to synthesize derivatives of this compound to enhance its efficacy and reduce toxicity while exploring their biological activities .

作用機序

The mechanism of action of 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride with structurally analogous cyclopropane-containing methanamine derivatives:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield/Purity Reference
1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride Pyrazin-2-yl C₈H₁₂Cl₂N₄* ~247.12 Rigid structure; potential CNS targets Not specified
1-[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine dihydrochloride 1H-Pyrazol-1-ylmethyl C₈H₁₅Cl₂N₃ 224.13 95% purity; pyrazole bioisostere Not specified
1-(5-Chloropyrazin-2-yl)methanamine dihydrochloride 5-Chloropyrazin-2-yl C₅H₇Cl₂N₃ 180.03 Smaller scaffold; halogenated pyrazine Not specified
1-[1-(3-Chlorophenyl)cyclopropyl]methanamine hydrochloride 3-Chlorophenyl C₁₀H₁₁ClN·HCl 222.12 Aromatic substituent; HPLC-purified 29.55% yield
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine Hydrochloride 3-Fluoro-4-methoxyphenyl C₁₀H₁₂FNO·HCl 217.67 Polar substituents; enhanced solubility Not specified
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride 2-Propylpyrimidin-5-yl C₈H₁₅Cl₂N₃ 224.13 Pyrimidine ring; potential kinase targets Not specified
1-[1-(2,4-Difluorophenyl)cyclopropyl]methanamine derivatives (e.g., ALK inhibitors) 2,4-Difluorophenyl, trifluoromethyl Variable ~400–450 High-yield synthesis (97%); ALK inhibition 97% yield

*Inferred based on structural analysis.

Structural and Functional Differences

Heterocyclic Substituents: The pyrazine group in the target compound (electron-deficient aromatic system) contrasts with pyrazole () or pyrimidine (), which may alter binding affinity to targets like kinases or receptors .

Aromatic vs. Heteroaromatic Substituents :

  • Compounds with phenyl groups (e.g., 3-chlorophenyl in ) exhibit lipophilicity suitable for blood-brain barrier penetration, whereas heteroaromatic substituents (e.g., pyridinyl in ) may improve water solubility .

Synthetic Accessibility :

  • The ALK inhibitor derivative () achieves a 97% yield via fragment-assisted design, highlighting superior synthetic efficiency compared to the 29.55% yield of the 3-chlorophenyl analog () .

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for oral bioavailability .
  • Molecular Weight : The target compound (~247 g/mol) falls within the acceptable range for CNS drugs, whereas bulkier analogs (e.g., ALK inhibitors in ) may face permeability challenges .

生物活性

1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and neuroprotective effects. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride is C₈H₁₃Cl₂N₃, with a molecular weight of approximately 222.11 g/mol. The compound features a pyrazine ring, a cyclopropyl group, and a methanamine moiety. Its dihydrochloride salt form enhances solubility in water, facilitating its use in various biochemical assays and therapeutic applications.

Research indicates that compounds containing pyrazine and cyclopropyl moieties exhibit diverse biological activities. Specifically, 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride has been studied for its ability to modulate enzyme activity related to neurodegenerative diseases, particularly through beta-secretase modulation, which is significant in Alzheimer's disease research.

Key Mechanisms:

  • Enzyme Modulation: The compound interacts with beta-secretase, influencing amyloid precursor protein processing.
  • Electrophilic Reactions: The pyrazine ring can participate in electrophilic aromatic substitution reactions, which may contribute to its biological activity.
  • Nucleophilic Substitution: The primary amine can undergo nucleophilic substitution reactions, enhancing its reactivity in biological systems.

Biological Activities

  • Anti-Cancer Activity:
    • Initial studies suggest that compounds with pyrazine and cyclopropyl structures may exhibit anti-cancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
    • A comparative study highlighted the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential synergistic effects when combined with established chemotherapeutics like doxorubicin .
  • Anti-Inflammatory Effects:
    • Pyrazine derivatives have demonstrated anti-inflammatory activity by inhibiting key inflammatory mediators such as prostaglandins and nitric oxide. The structural characteristics of 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride may contribute to similar effects .
  • Neuroprotective Potential:
    • The compound's interaction with beta-secretase positions it as a candidate for neuroprotective therapies targeting Alzheimer's disease. Studies focusing on enzyme inhibition have shown promising results in modulating neurodegenerative pathways .

Case Studies and Research Findings

Several studies have focused on the biological activity of 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride and related compounds:

StudyFindings
Study on Anti-Cancer Activity Demonstrated significant cytotoxicity in MCF-7 and MDA-MB-231 cell lines when combined with doxorubicin; suggested mechanisms include apoptosis induction and cell cycle arrest .
Neuroprotection Research Found that modulation of beta-secretase by the compound could lead to decreased amyloid-beta levels in cellular models, indicating potential therapeutic benefits for Alzheimer's disease .
Inflammation Inhibition Study Showed that related pyrazine compounds effectively reduced inflammation markers in vitro, supporting the hypothesis that 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride may exhibit similar properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride, and how do cyclopropane ring formation methods influence yield?

  • Methodological Answer : Cyclopropane rings can be synthesized via [2+1] cycloaddition using carbene precursors or transition-metal-catalyzed cross-coupling. For pyrazine derivatives, coupling pyrazine-2-carbonitrile with cyclopropane precursors (e.g., via Buchwald-Hartwig amination) followed by reduction and dihydrochloride salt formation is common. Reaction optimization should use Design of Experiments (DoE) to assess factors like temperature, solvent polarity, and catalyst loading . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states to reduce trial-and-error approaches .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclopropane ring geometry and pyrazine substitution patterns. Compare chemical shifts with PubChem data for analogous cyclopropylamines .
  • HPLC-MS : Employ reverse-phase HPLC with high-resolution MS to detect impurities (e.g., unreacted pyrazine intermediates). Validate methods using ICH guidelines for precision and accuracy .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the cyclopropane moiety .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of hydrochloride salts .
  • Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite).
  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction pathways for synthesizing this compound’s cyclopropane-pyrazine core?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate cyclopropane formation energetics using Gaussian or ORCA software. Compare activation energies of carbene vs. transition-metal-mediated pathways .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent-catalyst pairs. Validate predictions with small-scale experiments .

Q. What strategies resolve contradictions in observed vs. predicted solubility profiles of this compound?

  • Methodological Answer :

  • Hansen Solubility Parameters (HSP) : Calculate HSP values for the compound and compare with experimental solubility in solvents like DMSO, EtOH, and THF. Discrepancies may arise from ionic interactions (dihydrochloride salt) vs. neutral base forms .
  • pH-Dependent Solubility : Use potentiometric titration (e.g., Sirius T3) to measure pKa and simulate solubility-pH profiles. Adjust buffer systems accordingly .

Q. How do steric and electronic effects of the cyclopropane ring influence binding affinity in biological assays?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituted cyclopropanes (e.g., methyl or halogen groups) and compare IC50_{50} values in target assays (e.g., kinase inhibition).
  • Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions. Cyclopropane’s rigidity may enhance entropy penalties upon binding, requiring free-energy perturbation (FEP) calculations for accurate predictions .

Q. What are the degradation pathways of this compound under accelerated stability conditions, and how can excipients mitigate decomposition?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradants via LC-MS/MS and propose pathways (e.g., cyclopropane ring opening or pyrazine oxidation) .
  • Excipient Screening : Test antioxidants (e.g., BHT) and chelating agents (EDTA) in lyophilized formulations. Use DoE to optimize stabilizer concentrations .

Data Analysis & Experimental Design

Q. How can researchers statistically validate reproducibility in dose-response studies involving this compound?

  • Methodological Answer :

  • Power Analysis : Calculate sample sizes using G*Power to ensure >80% statistical power.
  • ANOVA with Tukey’s HSD : Compare triplicate data across treatment groups. Address outliers via Grubbs’ test .

Q. What role does chemoinformatics play in predicting off-target interactions for this compound?

  • Methodological Answer :

  • QSAR Models : Build models using Dragon descriptors and public toxicity data (e.g., Tox21). Validate against in vitro cytotoxicity assays .
  • Network Pharmacology : Map compound-target-disease networks via STITCH or STRING databases to identify polypharmacology risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。